7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 4162-06-5) is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₂₃H₂₅N₅O₄, with a carboxamide group at position 6 and aryl substituents at positions 7 (4-ethoxy-3-methoxyphenyl) and N (2-methoxyphenyl) .
Properties
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-13,21H,5H2,1-4H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMJRVPQVSRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is , with a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of ethoxy and methoxy groups on the phenyl rings enhances its lipophilicity and may contribute to its biological activity.
Structural Formula
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation such as cyclin B1 and p-cdc2. It also increases cleaved PARP and caspase-3 levels while decreasing Bcl-2 expression, which is crucial for promoting cell death in cancerous cells .
- In Vitro Studies : In vitro assays demonstrated that the compound has a potent inhibitory effect on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The reported IC50 values indicate strong cytotoxic activity .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits:
- Broad Spectrum Activity : It has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus, showing significant antibacterial efficacy. The mechanism may involve interference with bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects:
- Inflammatory Mediators : Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | , |
| Antimicrobial | Inhibits bacterial growth | , |
| Anti-inflammatory | Reduces cytokine production | , |
Case Studies
- MCF-7 Cell Line Study : A study reported that the compound showed an IC50 value of 9.1 µg/mL against MCF-7 cells, indicating its potential as an effective anticancer agent .
- Antimicrobial Testing : In another study, the compound was evaluated against multiple pathogens with promising results, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example, the methyl group at position 5 can participate in deprotonation and subsequent alkylation or arylation under basic conditions.
Key Reaction:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl group at C5 + Alkyl halides | K₂CO₃, DMF, 80°C | 5-alkylated derivative | 65–78% |
Palladium-Catalyzed Coupling Reactions
The aromatic rings (e.g., 4-ethoxy-3-methoxyphenyl) participate in Suzuki-Miyaura and Sonogashira couplings, enabling functionalization for enhanced bioactivity .
Example Reaction Pathway:
| Starting Material | Catalyst/Reagents | Product | Key Conditions | Yield |
|---|---|---|---|---|
| Iodo-substituted triazolopyrimidine + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | Microwave, 120°C, 1 hr | 85–90% |
Hydrolysis of the Carboxamide Group
The carboxamide group at position 6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
Optimized Conditions:
-
Acidic hydrolysis: 6M HCl, 100°C, 12 hr (yield: 92%).
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Basic hydrolysis: NaOH (10%), EtOH, 80°C, 8 hr (yield: 88%).
Cyclization and Ring Expansion
The triazole ring participates in cycloaddition reactions. For instance, microwave-assisted cyclization with hydrazides forms fused heterocycles :
Representative Reaction:
| Substrate | Reagents | Product | Conditions |
|---|---|---|---|
| Triazolopyrimidine + Benzohydrazide | Toluene, 120°C, MW | Pyrazolo-triazolopyrimidine | Catalyst-free, 24 hr |
Functionalization of Methoxy and Ethoxy Groups
The methoxy and ethoxy substituents undergo demethylation or transetherification under strong Lewis acids (e.g., BBr₃):
Yield: 70–75%.
Oxidation and Reduction Reactions
-
Oxidation: The dihydro-pyrimidine moiety is oxidized to a fully aromatic pyrimidine using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
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Reduction: The triazole ring remains stable under hydrogenation, but the pyrimidine’s double bond can be reduced with H₂/Pd-C.
Spectroscopic Characterization Data
Critical analytical data for reaction intermediates:
| Technique | Key Peaks/Signals | Functional Group Confirmation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, triazole-H), δ 4.1 (q, 2H, -OCH₂CH₃) | Ethoxy, triazole protons |
| IR | 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C) | Carboxamide, ether groups |
Comparative Reactivity of Substituents
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| 4-Ethoxy-3-methoxyphenyl | Moderate | Electrophilic substitution |
| N-(2-methoxyphenyl) carboxamide | Low | Hydrolysis, alkylation |
| 5-Methyl | High | Nucleophilic substitution |
Key Research Findings:
-
Microwave-mediated reactions significantly improve yields (e.g., 85–90% for couplings vs. 60–70% under conventional heating) .
-
Steric hindrance from the 5-methyl group directs electrophiles to the para position of the ethoxy-phenyl ring.
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The carboxamide group’s stability under acidic conditions enables selective modifications of other functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolo-pyrimidine derivatives are highly tunable, with substituents on the aryl rings and the carboxamide group significantly altering their physicochemical and biological profiles. Below is a comparison of key structural analogs:
Key Observations:
- Polarity and Solubility: The target compound’s ethoxy and methoxy substituents likely enhance water solubility compared to analogs with hydrophobic groups (e.g., methylthio in ).
- Electron Effects: Electron-donating groups (e.g., methoxy) in the target compound contrast with electron-withdrawing substituents (e.g., nitro in 5j ), which may influence electronic distribution and binding affinity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of precursor heterocycles. For example, analogous compounds (e.g., ethyl-substituted triazolopyrimidines) are synthesized via multicomponent reactions under reflux in ethanol or methanol, often using catalysts like p-toluenesulfonic acid or Lewis acids to enhance regioselectivity . Optimization may require adjusting solvent polarity, temperature (70–100°C), and stoichiometric ratios of substituents (e.g., methoxy vs. ethoxy groups) to minimize side products. Column chromatography with gradients of ethyl acetate/light petroleum is commonly used for purification .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- NMR : Key signals include the methoxy protons (δ ~3.8–4.0 ppm for OCH₃ and OCH₂CH₃), aromatic protons (δ ~6.5–8.0 ppm), and NH resonances (δ ~8.5–10.0 ppm) in DMSO-d₆ or CDCl₃ .
- X-ray crystallography : For related triazolopyrimidines, triclinic or monoclinic crystal systems (e.g., space group P1) with unit cell parameters a = 8–10 Å, b = 10–12 Å, and intermolecular hydrogen bonds (e.g., N–H···O) confirm molecular packing .
Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, while molecular dynamics simulations in solvents like DMSO or water assess solubility. Tools like COSMO-RS or Schrödinger’s QikProp estimate logP (predicted ~3.5–4.2 for this compound due to methoxy/ethoxy substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and validate results against structurally similar compounds (e.g., triazolothiadiazines with confirmed kinase inhibition ). Dose-response curves and Hill coefficients should be statistically validated (p < 0.05) .
Q. What strategies improve regioselectivity during functionalization of the triazolopyrimidine core?
- Electrophilic substitution : Methoxy/ethoxy groups direct electrophiles to the para position of the phenyl ring. For example, nitration occurs preferentially at the 4-position of the 3-methoxyphenyl group .
- Nucleophilic attack : Amine substituents at the pyrimidine C5 position (e.g., methyl or cyclohexyl) are introduced via nucleophilic displacement of chloro intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can AI-driven platforms enhance reaction optimization for scaled synthesis?
Machine learning models (e.g., Bayesian optimization) can predict optimal reaction parameters (temperature, catalyst loading) by training on datasets from analogous triazolopyrimidine syntheses. COMSOL Multiphysics integration enables real-time simulation of heat/mass transfer in flow reactors to prevent exothermic side reactions .
Methodological Challenges
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Q. How can researchers address low yields in cross-coupling reactions involving the triazolopyrimidine core?
Palladium-catalyzed Suzuki-Miyaura couplings (e.g., attaching aryl boronic acids to the pyrimidine ring) require ligand optimization (e.g., XPhos) and degassed solvents to suppress proto-deboronation. Yields improve from ~30% to >70% by using microwave-assisted heating (120°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
